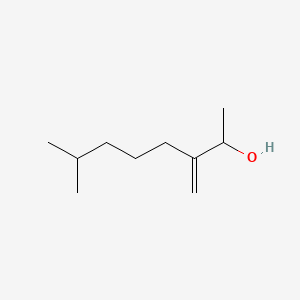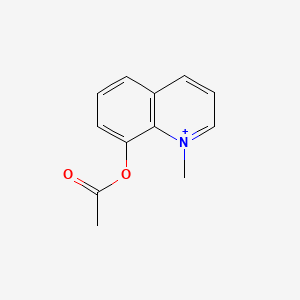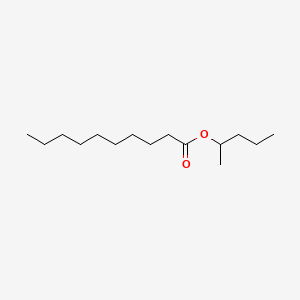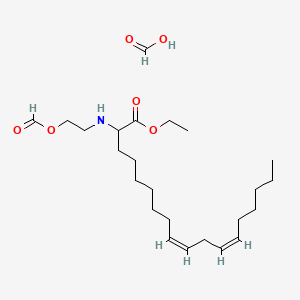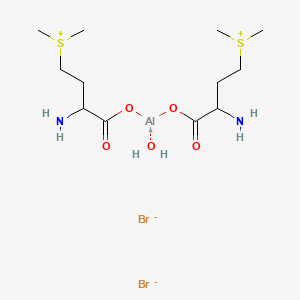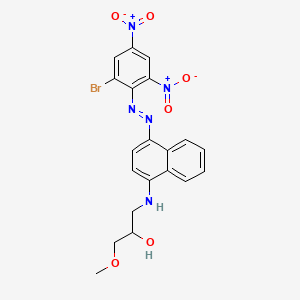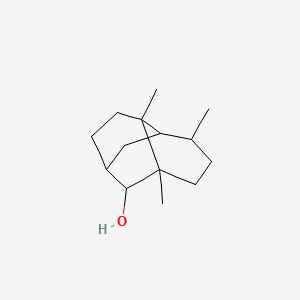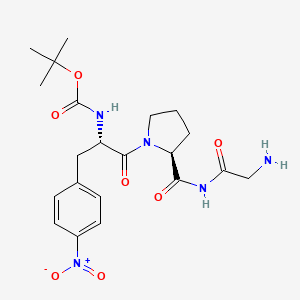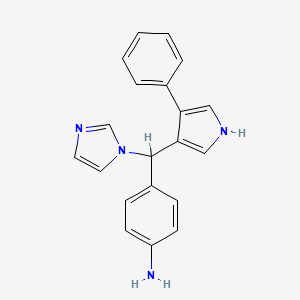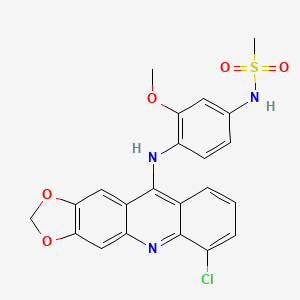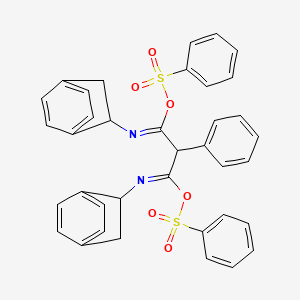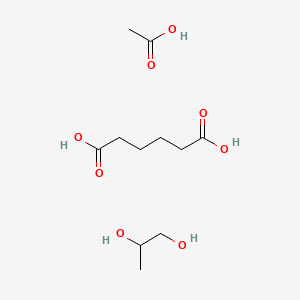
Einecs 284-073-6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexanedioic acid, mixed esters with acetic acid and propylene glycol typically involves the esterification of hexanedioic acid (adipic acid) with acetic acid and propylene glycol. The reaction is usually carried out under acidic conditions, often using a catalyst such as sulfuric acid to speed up the reaction. The mixture is heated to facilitate the esterification process, and the resulting esters are then purified through distillation or other separation techniques.
Industrial Production Methods
In industrial settings, the production of Hexanedioic acid, mixed esters with acetic acid and propylene glycol follows similar principles but on a larger scale. The process involves continuous feeding of reactants into a reactor, maintaining optimal temperature and pressure conditions to maximize yield. The use of efficient catalysts and separation techniques ensures high purity and cost-effectiveness in production.
Chemical Reactions Analysis
Types of Reactions
Hexanedioic acid, mixed esters with acetic acid and propylene glycol can undergo various chemical reactions, including:
Hydrolysis: The esters can be hydrolyzed back to their parent acids and alcohols in the presence of water and an acid or base catalyst.
Oxidation: The compound can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the esters into alcohols or other reduced forms.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Hexanedioic acid, acetic acid, and propylene glycol.
Oxidation: Various oxidized products depending on the specific conditions.
Reduction: Alcohols or other reduced forms of the esters.
Scientific Research Applications
Hexanedioic acid, mixed esters with acetic acid and propylene glycol has several applications in scientific research and industry:
Chemistry: Used as intermediates in the synthesis of polymers and other complex molecules.
Biology: Studied for its potential effects on biological systems and its role in various biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of plastics, resins, and other materials due to its desirable chemical properties.
Mechanism of Action
The mechanism of action of Hexanedioic acid, mixed esters with acetic acid and propylene glycol involves its interaction with various molecular targets and pathways. The esters can be hydrolyzed in biological systems to release hexanedioic acid, acetic acid, and propylene glycol, which can then participate in metabolic processes. The specific pathways and targets depend on the context of its use, such as in drug formulations or industrial applications.
Comparison with Similar Compounds
Hexanedioic acid, mixed esters with acetic acid and propylene glycol can be compared with other similar compounds, such as:
Hexanedioic acid, dimethyl ester: Similar in structure but with different ester groups.
Hexanedioic acid, diethyl ester: Another ester of hexanedioic acid with different alcohol components.
Hexanedioic acid, bis(2-ethylhexyl) ester: A more complex ester with larger alcohol groups.
These compounds share similar chemical properties but differ in their specific applications and reactivity due to the variations in their ester groups.
Properties
CAS No. |
84777-45-7 |
|---|---|
Molecular Formula |
C6H10O4.C3H8O2.C2H4O2 C11H22O8 |
Molecular Weight |
282.29 g/mol |
IUPAC Name |
acetic acid;hexanedioic acid;propane-1,2-diol |
InChI |
InChI=1S/C6H10O4.C3H8O2.C2H4O2/c7-5(8)3-1-2-4-6(9)10;1-3(5)2-4;1-2(3)4/h1-4H2,(H,7,8)(H,9,10);3-5H,2H2,1H3;1H3,(H,3,4) |
InChI Key |
OACGLVCBQDNKHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)O.CC(=O)O.C(CCC(=O)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


